molecular formula C10H11ClN2O B1358782 1-(4-Chlorophenyl)cyclopropanecarbohydrazide CAS No. 633317-81-4

1-(4-Chlorophenyl)cyclopropanecarbohydrazide

Cat. No.: B1358782
CAS No.: 633317-81-4
M. Wt: 210.66 g/mol
InChI Key: IYULGJCMRMBMNP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarbohydrazide is a cyclopropane derivative featuring a carbohydrazide (-CONHNH₂) functional group attached to a 4-chlorophenyl aromatic ring. The cyclopropane ring introduces structural rigidity, while the 4-chlorophenyl group enhances lipophilicity and may influence electronic interactions with biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULGJCMRMBMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204861
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633317-81-4
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633317-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclopropanecarbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with hydrazine hydrate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

1-(4-Chlorophenyl)cyclopropanecarboxylic acid+Hydrazine hydrateThis compound+Water\text{1-(4-Chlorophenyl)cyclopropanecarboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 1-(4-Chlorophenyl)cyclopropanecarboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions may include halogens, nucleophiles, and electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds.

    Biology: In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and other products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarbohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

  • Structure : Incorporates a pyrazole ring with dual chlorophenyl substituents and a carbohydrazide group.
  • Synthesis : Prepared via refluxing pyrazole-3-carboxylate esters with hydrazine hydrate, yielding a white solid (62–87% purity) .

(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

  • Structure : A chalcone derivative with a 4-chlorophenyl group and α,β-unsaturated ketone.
  • Synthesis : Microwave-assisted Claisen-Schmidt condensation (700 W, 3–8 min), yielding yellow crystals (55–87% yield) .
  • Activity: Exhibits cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 22.41 ppm), outperforming analogues with simpler substituents (e.g., IC₅₀ = 1,484.75 ppm for (E)-1-(4-chlorophenyl)-3-p-tolylpropenone) .

1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

  • Structure : Replaces the carbohydrazide group with a carboxylic acid (-COOH).
  • Properties: Increased polarity compared to the hydrazide derivative, likely altering solubility and bioavailability. No bioactivity data are reported in the evidence .

Computational Insights

  • DFT Studies: Related compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propenone have been analyzed for electronic properties, revealing that electron-withdrawing groups stabilize the molecule and enhance reactivity . Such insights could guide the optimization of 1-(4-chlorophenyl)cyclopropanecarbohydrazide for target interactions.

Biological Activity

1-(4-Chlorophenyl)cyclopropanecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, with a focus on its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a 4-chlorophenyl group and a hydrazide functional group. The molecular formula is C10H12ClN3OC_10H_{12}ClN_3O. Its structure can be represented as follows:

Structure C3H5ClC6H4N2O\text{Structure }\text{C}_3\text{H}_5\text{ClC}_6\text{H}_4\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with hydrazine derivatives in the presence of appropriate catalysts. The following steps outline a general synthetic route:

  • Formation of Cyclopropanecarboxylic Acid : The cyclopropane ring is formed through cyclopropanation reactions.
  • Hydrazone Formation : The carboxylic acid is then reacted with hydrazine to form the hydrazide derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Streptococcus pyogenes16

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, particularly those associated with breast and liver cancers.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells.

Case Studies

A notable study conducted by researchers at Asian Journal of Chemistry evaluated the biological activity of various hydrazone derivatives, including those related to cyclopropanecarboxylic acids. The study found that compounds with similar structures exhibited promising antibacterial and anticancer activities, reinforcing the potential of this compound as a therapeutic candidate.

Another investigation highlighted in ResearchGate focused on the structure-activity relationship (SAR), demonstrating that modifications to the chlorophenyl moiety significantly impacted biological efficacy.

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